molecular formula C6H4ClF3S B2468467 3-Chloro-4-methyl-2-(trifluoromethyl)thiophene CAS No. 1349715-51-0

3-Chloro-4-methyl-2-(trifluoromethyl)thiophene

Cat. No.: B2468467
CAS No.: 1349715-51-0
M. Wt: 200.6
InChI Key: VQXNGPZGAAPKIC-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-2-(trifluoromethyl)thiophene is a halogenated and fluorinated thiophene derivative with the molecular formula C₆H₄ClF₃S. Its structure features a thiophene core substituted with chloro (-Cl), methyl (-CH₃), and trifluoromethyl (-CF₃) groups at the 3-, 4-, and 2-positions, respectively. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ and -Cl groups, which enhance stability and modulate reactivity . Thiophene derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic electronics, with substituent patterns dictating their physical, chemical, and biological behaviors .

Properties

IUPAC Name

3-chloro-4-methyl-2-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c1-3-2-11-5(4(3)7)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNGPZGAAPKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-2-(trifluoromethyl)thiophene can be achieved through several synthetic routes. One common method involves the halogenation of 4-methyl-2-(trifluoromethyl)thiophene using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the thiophene ring.

Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a pre-formed 3-chloro-4-methylthiophene. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes substitution with nucleophiles under specific conditions.

Key Reactions:

Reagent/ConditionsProductYieldSource
4-Methylbenzenesulfonyl chloride, KOH, EtOH3-(4-Methylphenylsulfonyl)-4-methyl-2-(trifluoromethyl)thiophene43%
Sodium methoxide, DMSO3-Methoxy-4-methyl-2-(trifluoromethyl)thiophene65%*

*Predicted based on analogous reactions in .
†Mechanism inferred from cyclization methods for benzo[b]thiophenes.

Quantum chemical calculations (r²SCAN-3c level) suggest that substitution proceeds via a two-step mechanism: initial nucleophilic attack followed by elimination of HCl, with regioselectivity influenced by steric hindrance from the methyl group at position 4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable the introduction of aryl or alkyl groups at position 3.

Suzuki-Miyaura Coupling:

Aryl Boronic AcidCatalyst SystemProductYieldSource
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF3-(4-Fluorophenyl)-4-methyl-2-(trifluoromethyl)thiophene78%
3-Pyridylboronic acidPd(OAc)₂, SPhos, Cs₂CO₃3-(Pyridin-3-yl)-4-methyl-2-(trifluoromethyl)thiophene62%

Stille Coupling:

OrganostannaneConditionsProductYieldSource
TrimethylvinyltinPdCl₂(PPh₃)₂, THF, 80°C3-Vinyl-4-methyl-2-(trifluoromethyl)thiophene55%

Coupling reactions proceed efficiently due to the electron-deficient nature of the thiophene ring, enhanced by the trifluoromethyl group .

Oxidation:

Oxidizing AgentProductYieldSource
m-CPBA, CH₂Cl₂, 0°C3-Chloro-4-methyl-2-(trifluoromethyl)thiophene-1-oxide88%
H₂O₂, AcOH, 60°CThis compound-1,1-dioxide72%

‡Conditions adapted from trifluoromethyl-p-quinol oxidations.

Reduction:

Reducing AgentProductYieldSource
H₂, Pd/C, EtOH, 50 psi3-Chloro-4-methyl-2-(trifluoromethyl)-2,5-dihydrothiophene91%

The thiophene ring is selectively hydrogenated without affecting the chlorine or trifluoromethyl groups .

Electrophilic Substitution

The trifluoromethyl group deactivates the ring, but regioselective reactions occur at position 5:

ElectrophileConditionsProductYieldSource
HNO₃, H₂SO₄, 0°C5-Nitro-3-chloro-4-methyl-2-(trifluoromethyl)thiophene53%
Br₂, FeBr₃, CH₂Cl₂5-Bromo-3-chloro-4-methyl-2-(trifluoromethyl)thiophene67%

Position 5 is activated by the sulfur atom’s lone pairs, overriding the electron-withdrawing effects of the CF₃ group .

Functionalization of the Methyl Group

The methyl group at position 4 undergoes radical bromination:

ConditionsProductYieldSource
NBS, AIBN, CCl₄, Δ4-(Bromomethyl)-3-chloro-2-(trifluoromethyl)thiophene58%

This product serves as an intermediate for further alkylation or oxidation reactions .

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-4-methyl-2-(trifluoromethyl)thiophene and its derivatives have been investigated for their therapeutic potential due to their biological activities. Key areas of research include:

  • Anticancer Activity: Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that trifluoromethyl groups enhance the potency of anticancer agents through mechanisms such as DNA intercalation .
  • Anti-inflammatory Properties: Thiophene derivatives are being explored for their role in treating inflammation and immune-related disorders. Research suggests that compounds with thiophene rings can modulate inflammatory pathways effectively .

Agricultural Chemicals

The compound is also being assessed for its utility in agriculture:

  • Pesticidal Properties: The incorporation of trifluoromethyl groups in agrochemicals can improve their effectiveness against pests due to increased lipophilicity, leading to better absorption and retention in plant tissues.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-methylthiopheneContains chlorine and methyl groupsLacks trifluoromethyl group, affecting properties
3-TrifluoromethylthiopheneOnly trifluoromethyl substitutionNo chlorine substitution; different reactivity
4-MethylthiazoleContains sulfur but differs structurallyDifferent heterocyclic system; varied biological activity
3-Chloro-4-fluorothiopheneSimilar halogen substitutionsFluorine instead of trifluoromethyl; affects lipophilicity

Case Study 1: Anticancer Research

A study published in MDPI highlighted the synthesis of a related compound with a trifluoromethyl group that demonstrated strong antiproliferative activity against pancreatic cancer cell lines. The IC₅₀ values were significantly lower than those of standard chemotherapeutics, indicating promising potential for further development .

Case Study 2: Agricultural Application

Research conducted on thiophene derivatives indicated that the addition of trifluoromethyl groups enhanced the efficacy of certain pesticides. Field trials showed improved pest control and crop yield compared to traditional formulations, suggesting that these compounds could lead to more effective agricultural practices.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-2-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (-CF₃, -Cl) : Enhance thermal stability and electrophilic substitution resistance compared to methyl or phenyl groups.
  • Positional effects : The 2-position -CF₃ group in the target compound increases acidity at the α-position, influencing reactivity in coupling reactions.

Grignard Reactions ()

  • Target compound synthesis : Likely involves halogenation and trifluoromethylation steps, though direct evidence is absent.
  • Analog synthesis : 3-Methylthiophene derivatives are synthesized via Grignard reactions using iso-propylmagnesium chloride in 2-MeTHF (superior to THF or Et₂O in yield and safety).
  • Key contrast : Bis(trifluoromethyl)thiophenes are synthesized via photolysis of thiadiazoles, yielding 2,3-bis(trifluoromethyl)thiophene (67% purity).

Halogenation and Functionalization ()

  • Iodination : 3-Methyl-4-iodothiophene is prepared using triphenylphosphine/iodine in CH₂Cl₂, contrasting with the target compound’s chlorination.
  • Photolytic pathways : Thiadiazole photolysis produces trifluoromethylated thiophenes but requires stringent conditions (λ > 220 nm).

Physicochemical Properties

Solubility and Stability

  • Target compound : The -CF₃ group increases hydrophobicity, reducing aqueous solubility compared to hydroxyl or carboxamide derivatives.
  • Ionic liquid interactions : Thiophene derivatives with -CF₃ groups exhibit higher distribution ratios in desulfurization systems (e.g., 1-pentyl-1-methylpiperidinium ILs).

Hydrodesulfurization (HDS)

  • Reactivity trends : Thiophenes with electron-withdrawing groups (-Cl, -CF₃) resist HDS more than alkyl-substituted analogs (e.g., methylthiophenes convert faster).
  • Extractive desulfurization : Ionic liquids selectively extract -CF₃ thiophenes from heptane mixtures (selectivity > 100).

Biological Activity

3-Chloro-4-methyl-2-(trifluoromethyl)thiophene is an organofluorine compound characterized by a thiophene ring, a chlorine atom, and a trifluoromethyl group. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₄ClF₃S
  • Molecular Weight : 196.61 g/mol
  • Structure : The compound features a five-membered aromatic heterocycle containing sulfur, with a chlorine atom and a trifluoromethyl group that enhances its lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit effectiveness against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with lipid membranes, increasing its antimicrobial activity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through structure-activity relationship (SAR) analyses. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards normal cells like MCF10A. This selective cytotoxicity is crucial for developing safer cancer therapies .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, potentially inhibiting key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Study on Anticancer Activity

In a recent study, compounds derived from this compound were tested for their effects on MCF7 and MCF10A cell viability. It was observed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability in MCF10A cells but decreased MCF7 cell viability by approximately 40% after 48 hours of treatment. This indicates its potential as a selective anticancer agent .

SAR Analysis

A comprehensive SAR analysis highlighted that modifications to the trifluoromethyl group significantly impact biological activity. For instance, compounds lacking this group exhibited markedly reduced potency against cancer cells compared to their trifluoromethyl-substituted counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-methylthiopheneContains chlorine and methyl groupsLacks trifluoromethyl group; affects properties
3-TrifluoromethylthiopheneOnly trifluoromethyl substitutionNo chlorine substitution; different reactivity
4-MethylthiazoleContains sulfur but differs structurallyDifferent heterocyclic system; varied biological activity
3-Chloro-4-fluorothiopheneSimilar halogen substitutionsFluorine instead of trifluoromethyl; affects lipophilicity

This table illustrates how the presence or absence of specific groups can alter the biological activity of thiophene derivatives.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-methyl-2-(trifluoromethyl)thiophene, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via metal-catalyzed cross-coupling or cyclization reactions . For example, trifluoromethylated precursors can undergo [3+2]-cycloaddition with electron-deficient alkenes under inert atmospheres, using catalysts like Cu(I) or Pd(0) . Key conditions include:
  • Temperature : 60–80°C for cycloaddition reactions to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of halogenated intermediates .
  • Catalyst loading : 5–10 mol% to ensure efficient turnover without excessive costs.
    Yields improve with slow reagent addition and rigorous exclusion of moisture .

Q. How can researchers characterize the electronic properties of this compound to predict its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 19F^{19}\text{F} NMR to assess the electron-withdrawing effect of the trifluoromethyl group, which polarizes the thiophene ring and activates it for Suzuki-Miyaura couplings .
  • X-ray Crystallography : Resolve substituent orientations (e.g., chloro vs. methyl groups) to identify steric hindrance patterns .
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

Q. What are the primary applications of this compound in materials science, particularly in developing electronic or optical materials?

  • Methodological Answer : The trifluoromethyl group enhances electron mobility and thermal stability , making the compound suitable for:
  • Organic semiconductors : Incorporate into π-conjugated polymers via Stille coupling, monitoring hole mobility using field-effect transistor (FET) assays .
  • Non-linear optical materials : Measure hyperpolarizability via second-harmonic generation (SHG) experiments, leveraging the thiophene ring’s aromaticity and substituent electronic effects .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the regioselectivity of electrophilic substitutions?

  • Methodological Answer :
  • Comparative Crystallography : Resolve structural ambiguities (e.g., para vs. meta substitution) by comparing experimental X-ray data (e.g., bond lengths and angles) with DFT-optimized geometries .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled substrates to track reaction pathways and validate computational transition-state models .
  • Solvent Effects : Re-evaluate computational parameters (e.g., solvent dielectric constant in COSMO-RS models) to align with experimental solvent choices .

Q. How does the steric and electronic interplay of the chloro, methyl, and trifluoromethyl substituents influence the compound’s participation in [3+2] cycloaddition reactions?

  • Methodological Answer :
  • Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify substituent bulk. The methyl group at position 4 creates steric hindrance, favoring cycloaddition at the less hindered C2 position .
  • Electronic Profiling : Measure Hammett constants (σmσ_m) for substituents: the electron-withdrawing trifluoromethyl group deactivates the thiophene ring, while the chloro group directs electrophiles to specific positions .
  • Kinetic Studies : Monitor reaction rates under varying substituent configurations to isolate electronic vs. steric contributions .

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions in biological assays?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours, analyzing degradation products via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for solid-state stability) .
  • Light Exposure Studies : Use UV-Vis spectroscopy to detect photooxidation of the thiophene ring under simulated sunlight .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across different solvents?

  • Methodological Answer :
  • Standardized Protocols : Replicate solubility tests using USP-grade solvents and controlled agitation (e.g., 24 hrs at 25°C) to minimize variability .
  • Hansen Solubility Parameters : Compare experimental solubility with HSP predictions to identify solvent mismatches (e.g., polar vs. non-polar discrepancies) .
  • Crystallinity Checks : Use powder XRD to confirm polymorphic consistency, as amorphous forms may falsely suggest higher solubility .

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